molecular formula C16H21N3O3S B2805859 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105233-98-4

2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2805859
CAS No.: 1105233-98-4
M. Wt: 335.42
InChI Key: YJVXJGRNDHKXPF-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly within the pyridazinone-sulfonamide class. Compounds featuring a pyridazinone core linked to a benzenesulfonamide group have demonstrated a range of promising biological activities in scientific studies. Recent research highlights the potential of structurally similar pyridazinone-sulfonamides as multi-target agents. For instance, certain analogs have been developed as inhibitors of carbonic anhydrase (CA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), representing a modern strategy for the development of new anti-inflammatory candidates . In a distinct line of investigation, a related compound series based on a halogenated pyridazinone scaffold was identified as first-in-class inhibitors that disrupt the protein-protein interaction between PRMT5 and its substrate adaptor proteins, suggesting a novel approach for targeting MTAP-deleted cancers . The presence of both the sulfonamide group and the pyridazinone moiety is frequently associated with these diverse pharmacological effects, making this compound a valuable building block for exploratory research. The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-10-14(3)15(11-13(12)2)23(21,22)18-8-5-9-19-16(20)6-4-7-17-19/h4,6-7,10-11,18H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVXJGRNDHKXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the formation of the pyridazinone ring followed by sulfonylation and amidation reactions. The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, undergoes reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine. This reaction is usually carried out under inert atmosphere conditions, typically using an anhydrous solvent like dichloromethane at low temperatures (0°C to room temperature).

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors to optimize the yield and purity of the compound. Process intensification strategies including microwave-assisted synthesis or supercritical fluids might be employed to improve reaction efficiency and reduce processing times. Quality control is typically maintained via high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo several types of chemical reactions, including:

  • Oxidation: May be oxidized to form sulfone derivatives.

  • Reduction: Reduction reactions might target the sulfonamide group, potentially forming amine derivatives.

  • Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Friedel-Crafts alkylation or acylation, generally requiring a Lewis acid catalyst such as aluminum chloride.

Major Products

Reactions may yield sulfone derivatives through oxidation, amines through reduction, and various substituted aromatic derivatives through substitution reactions.

Scientific Research Applications

Chemistry

  • Utilized as a precursor in the synthesis of more complex organic molecules.

  • Acts as a model compound to study the reactivity of sulfonamides and pyridazinones.

Biology

  • Potential use in the development of biologically active compounds, particularly those with antimicrobial or anticancer properties.

Medicine

  • Investigated as a potential lead compound in the design of drugs targeting specific enzymes or receptors.

Industry

  • Applications in the production of high-performance polymers and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is highly dependent on its functional context. In biological systems, it might interact with specific enzymes or receptors, inhibiting their activity or altering cellular signaling pathways. The sulfonamide group is known for its ability to mimic the structure of para-aminobenzoic acid, a trait leveraged in antimicrobial drug design. The pyridazinone moiety might contribute to binding specificity and affinity, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzyloxy-substituted pyridazinone sulfonamides, such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and 4-(3-((4-cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c), synthesized in related studies . Below is a detailed comparison:

Table 1: Structural and Spectroscopic Comparison

Property 2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) 4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c)
Molecular Formula C₁₉H₂₃N₃O₃S (estimated) C₁₈H₁₆N₃O₄S C₁₉H₁₅N₄O₄S
Key Substituents Trimethylbenzene, propyl linker Benzyloxy group 4-Cyanobenzyloxy group
¹H NMR Shifts N/A (data unavailable) δ 7.90 (aromatic protons), 5.35 (OCH₂) δ 7.90–7.64 (aromatic protons), 5.35 (OCH₂)
¹³C NMR Shifts N/A (data unavailable) δ 157.98 (C=O), 67.56 (OCH₂) δ 157.98 (C=O), 118.73 (CN), 67.56 (OCH₂)
HRMS ([M+Na]+) N/A (data unavailable) 405.062797 (calcd), 405.062819 (found) 405.062797 (calcd), 405.062819 (found)

Key Observations :

Structural Differences: The trimethylbenzenesulfonamide group in the target compound introduces steric bulk and lipophilicity compared to the simpler benzene sulfonamide in 5a and 5c. This may influence membrane permeability and target binding.

Synthetic Routes: Compounds like 5a/5c are synthesized via nucleophilic substitution between benzyl bromides and pyridazinone intermediates in DMF with K₂CO₃ . In contrast, the target compound likely requires alkylation of a pyridazinone with a propylamine-linked sulfonamide precursor.

Spectroscopic Trends: The benzyloxy/cyanobenzyloxy groups in 5a/5c produce distinct ¹H NMR signals (e.g., δ 5.35 for OCH₂) and ¹³C shifts for the ether linkage (δ ~67.56) .

Bioactivity Implications: The cyanobenzyl group in 5c introduces electron-withdrawing character, which may enhance binding to enzymes like carbonic anhydrases or kinases. The trimethyl substitution in the target compound could prioritize hydrophobic interactions over polar contacts.

Biological Activity

2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, identified by its CAS number 1105233-98-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, particularly focusing on antimicrobial properties and its interactions with various biological targets.

  • Molecular Formula : C16_{16}H21_{21}N3_3O3_3S
  • Molecular Weight : 335.4 g/mol

The compound exhibits biological activity primarily through its structural similarity to classical sulfonamides, which are known to inhibit dihydropteroate synthase (DHPS). This inhibition disrupts folate biosynthesis by competing with para-aminobenzoic acid (PABA), leading to impaired thymidine synthesis essential for DNA replication. Moreover, sulfonamides can interfere with peptidoglycan biosynthesis in bacteria by inhibiting enzymes such as MurB, MurD, and MurE .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Notably, it shows significant activity against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrate the compound's potential as a bactericidal agent.

Summary of Antimicrobial Findings

PathogenMIC (µg/mL)MBC (µg/mL)Efficacy Description
Klebsiella pneumoniae15007500Moderate bactericidal activity
Pseudomonas aeruginosa15001500Strong bactericidal activity

The data indicates that compounds derived from this sulfonamide structure can significantly inhibit biofilm formation, which is critical in treating persistent infections associated with these pathogens. Inhibition rates of up to 91.8% against P. aeruginosa were reported .

Case Studies

  • Study on Antimicrobial Efficacy : A study synthesized a series of compounds based on the benzenesulfonamide framework and evaluated their antimicrobial properties. The results showed that derivatives of the compound exhibited broad-spectrum activity against both bacterial and fungal strains .
  • Biofilm Inhibition : In another investigation, the compound was tested for its ability to prevent biofilm formation in K. pneumoniae and P. aeruginosa. The results indicated significant reductions in biofilm biomass, suggesting a promising avenue for further drug development aimed at combating biofilm-associated infections .

Additional Biological Activities

Beyond antimicrobial effects, there is emerging evidence that sulfonamide derivatives may also exhibit anti-inflammatory properties by inhibiting phosphodiesterase enzymes (PDEs), particularly PDE4. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), resulting in anti-inflammatory effects beneficial in various pathological conditions .

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